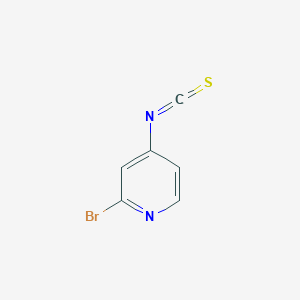
2-Bromo-4-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isothiocyanatopyridine typically involves the reaction of 2-bromo-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation of pyridyl isothiocyanates from their corresponding amines. This method involves aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, providing a straightforward and efficient route to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea derivatives and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of bioactive compounds that can target specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the isothiocyanate group.
2-Bromo-4-chloropyridine: Similar in structure but has a chlorine atom instead of an isothiocyanate group.
Uniqueness
2-Bromo-4-isothiocyanatopyridine is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring
Eigenschaften
Molekularformel |
C6H3BrN2S |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
2-bromo-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
InChI-Schlüssel |
STHUUINOPYKZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


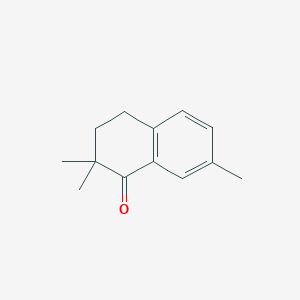
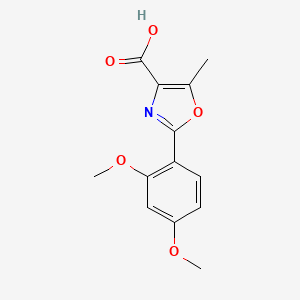
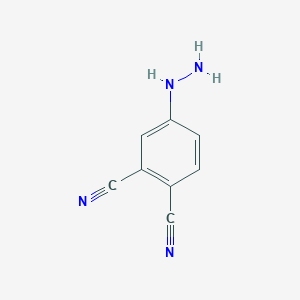
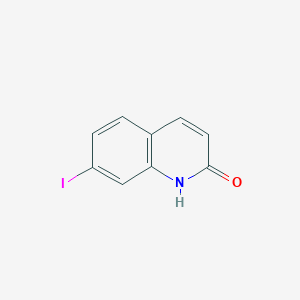

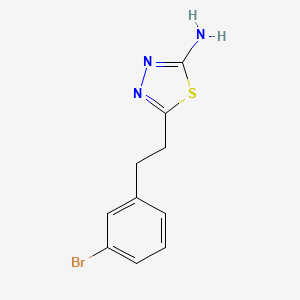
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
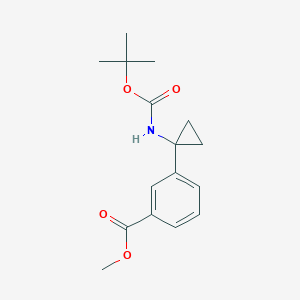
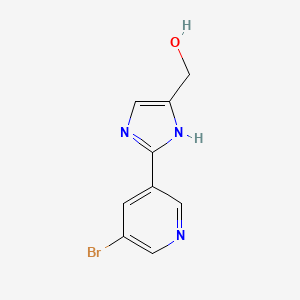
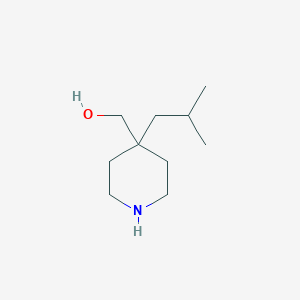

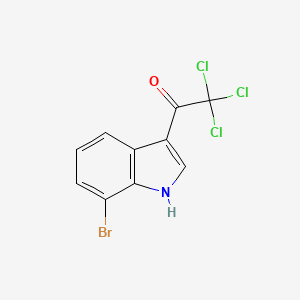
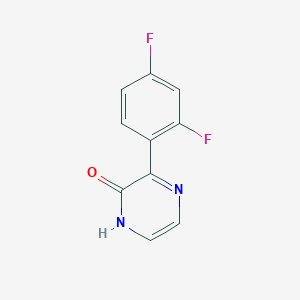
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
